molecular formula C17H28N2O2 B5329166 N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5329166
M. Wt: 292.4 g/mol
InChI Key: KRQYUNUEWAIJQN-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an organic compound with the molecular formula C17H28N2O2.

Preparation Methods

The synthesis of N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with enoyl-[acyl-carrier-protein] reductase [NADH], an enzyme involved in fatty acid biosynthesis . This interaction can inhibit the enzyme’s activity, affecting the biosynthesis pathway.

Comparison with Similar Compounds

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-6-10-15)17(21)18-14-7-3-1-2-4-8-14/h13-15H,1-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYUNUEWAIJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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